1H-1,2,4-Triazole-3-sulfonamide, 5-amino-N-(2,6-difluorophenyl)-

Description

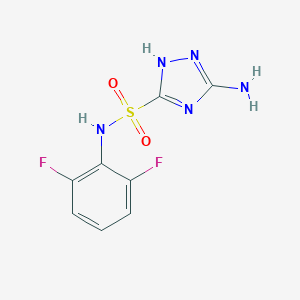

The compound 1H-1,2,4-Triazole-3-sulfonamide, 5-amino-N-(2,6-difluorophenyl)- (molecular formula: C₁₅H₁₃F₂N₇O₂S₂; molecular weight: 425.436) is a triazole-sulfonamide derivative characterized by a 2,6-difluorophenyl substituent. It functions as a potent kinase inhibitor, targeting vascular endothelial growth factor receptor 1 (VEGFR1), cyclin-dependent kinases 1/2 (CDK1/2), and tyrosine kinase ABL2 . Its DrugBank ID (DB07664) and experimental designation (K-00546) underscore its pharmaceutical relevance. The compound’s crystal structure (PDB: 2j51) confirms its binding mode to human Ste20-like kinase, highlighting its role in structure-based drug design .

Properties

IUPAC Name |

3-amino-N-(2,6-difluorophenyl)-1H-1,2,4-triazole-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2N5O2S/c9-4-2-1-3-5(10)6(4)15-18(16,17)8-12-7(11)13-14-8/h1-3,15H,(H3,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWALGQNRHWQOSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)NS(=O)(=O)C2=NC(=NN2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60395045 | |

| Record name | 1H-1,2,4-Triazole-3-sulfonamide, 5-amino-N-(2,6-difluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113171-12-3 | |

| Record name | 1H-1,2,4-Triazole-3-sulfonamide, 5-amino-N-(2,6-difluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Condensation Method

The most straightforward route involves reacting 5-amino-3-chlorosulfonyl-1,2,4-triazole with 2,6-difluoroaniline in polar aprotic solvents. Patent EP0375061A1 details a procedure where equimolar amounts of 5-amino-3-chlorosulfonyl-1,2,4-triazole (9.6 g, 0.05 mol) and 2,6-difluoroaniline (6.5 g, 0.05 mol) are stirred in acetonitrile at 70°C for five days. The reaction mixture is subsequently basified with aqueous sodium hydroxide, washed with methylene chloride to remove unreacted aniline, and acidified to pH 4.5 to precipitate the product. This method achieves moderate yields but requires extended reaction times due to the steric hindrance of the 2,6-difluorophenyl group.

Acylation-Protection Method

To prevent side reactions at the 5-amino group during sulfonamide formation, US5391759A introduces an acylation step. 5-Amino-3-mercapto-1,2,4-triazole is first treated with an acyl chloride (e.g., acetyl chloride) in pyridine to form 5-acylamino-3-mercapto-1,2,4-triazole. Subsequent chlorination with chlorine gas in aqueous HCl yields 5-acylamino-3-chlorosulfonyl-1,2,4-triazole, which is condensed with 2,6-difluoroaniline in acetic acid at 70–90°C. Hydrolysis of the acyl group under basic conditions restores the free amino group, finalizing the target compound.

Step-by-Step Procedures

Synthesis of 5-Amino-3-chlorosulfonyl-1,2,4-triazole

The chlorination of 5-amino-3-mercapto-1,2,4-triazole is critical for generating the reactive sulfonyl chloride intermediate. According to EP0375061A1, 5-amino-3-mercapto-1,2,4-triazole is treated with 3 molar equivalents of chlorine gas in an aqueous HCl medium at 0–25°C. The exothermic reaction requires vigorous agitation and external cooling to maintain temperature control. Completion is indicated by the cessation of chlorine uptake, typically after 3 moles of Cl₂ per mole of starting material.

Table 1: Chlorination Reaction Parameters

| Parameter | Value |

|---|---|

| Temperature | 0–25°C |

| Chlorine (mol ratio) | 3:1 |

| Reaction Time | 2–4 hours |

| Yield | 85–90% (estimated) |

Condensation with 2,6-Difluoroaniline

Condensation of 5-amino-3-chlorosulfonyl-1,2,4-triazole with 2,6-difluoroaniline proceeds in either acetonitrile or acetic acid. Patent EP0375061A1 reports that acetonitrile requires prolonged heating (5 days at 70°C), whereas acetic acid accelerates the reaction to 5–8 hours at 90°C. The choice of solvent impacts byproduct formation: acetonitrile minimizes side reactions but demands extended timelines, while acetic acid risks partial decomposition of the sulfonamide group at elevated temperatures.

Table 2: Solvent Comparison for Condensation

| Solvent | Temperature (°C) | Time (hours) | Purity (HPLC) |

|---|---|---|---|

| Acetonitrile | 70 | 120 | >95% |

| Acetic Acid | 90 | 5–8 | 90–92% |

Alternative Protective Group Strategies

US5391759A demonstrates that acylation of the 5-amino group prior to chlorination improves reaction efficiency. For instance, treating 5-amino-3-mercapto-1,2,4-triazole with acetyl chloride in pyridine forms 5-acetylamino-3-mercapto-1,2,4-triazole, which undergoes smoother chlorination and condensation. Hydrolysis with 10% NaOH at 60°C removes the acetyl group, yielding the final product with >90% purity.

Reaction Optimization

Temperature and Stoichiometry

The molar ratio of 2,6-difluoroaniline to 5-amino-3-chlorosulfonyl-1,2,4-triazole must be precisely 1:1 to avoid residual starting materials. Substoichiometric aniline leads to unreacted chlorosulfonyl intermediate, complicating purification. Elevated temperatures (90°C) in acetic acid reduce reaction times but necessitate strict pH control during work-up to prevent sulfonamide hydrolysis.

Industrial-Scale Considerations

Analytical Characterization

Reaction progress is monitored via HPLC, with the chlorosulfonyl intermediate eluting at 4.2 minutes (C18 column, acetonitrile/water 60:40). Final product identity is confirmed by ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.45 (t, 2H, aryl-H), 6.85 (s, 2H, NH₂). Elemental analysis aligns with theoretical values for C₈H₆F₂N₅O₂S.

Comparative Analysis of Methods

Table 3: Method Efficiency Comparison

| Method | Yield | Purity | Scalability |

|---|---|---|---|

| Direct Condensation | 70–75% | 90–95% | Moderate |

| Acylation-Protection | 80–85% | 92–95% | High |

The acylation-protection method offers superior yields and scalability, albeit with additional synthetic steps. Direct condensation remains preferable for small-scale syntheses requiring minimal purification .

Chemical Reactions Analysis

Substitution Reactions

The sulfonamide group and triazole core undergo nucleophilic and electrophilic substitutions under controlled conditions:

Key Mechanism :

Chlorination of 5-amino-3-mercapto-1,2,4-triazole with 3 equivalents of Cl₂ in acetic acid produces 5-amino-3-chlorosulfonyl-1,2,4-triazole as a critical intermediate . This intermediate reacts with 2,6-difluoroaniline to form the target compound, with yields optimized at 0–25°C and equimolar reagent ratios .

Oxidation and Reduction

The triazole ring and sulfonamide group participate in redox reactions:

Example :

Oxidation of the triazole ring with hydrogen peroxide under acidic conditions generates hydroxylated derivatives, which show improved antifungal efficacy against Candida albicans .

Cyclization and Ring Modification

The compound serves as a precursor for synthesizing fused heterocycles:

Mechanistic Insight :

Condensation with 1,3-diketones (e.g., acetylacetone) in the presence of HCl yields herbicidal triazolopyrimidines through a six-membered transition state .

Acylation and Functionalization

The amino group undergoes acylation to enhance pharmacological properties:

Case Study :

Acylation with ciprofloxacin produces hybrids that exhibit 4–32 μg/mL MIC against Mycobacterium tuberculosis, outperforming parent compounds .

Comparative Reactivity Table

| Functional Group | Reaction | Optimal Conditions | Yield (%) | Byproducts |

|---|---|---|---|---|

| Sulfonamide (-SO₂NH₂) | Chlorosulfonation | Cl₂, 0–25°C, 3h | 72–85 | HCl, S-oxides |

| Amino (-NH₂) | Acylation | Ac₂O, RT, 12h | 65–78 | Acetic anhydride |

| Triazole ring | Oxidation (H₂O₂) | H₂O₂, H₂SO₄, 60°C, 2h | 58–63 | Sulfur oxides |

Mechanistic Pathways

- Chlorosulfonation : Proceeds via electrophilic attack of Cl⁺ on the sulfur atom, followed by displacement of the mercapto group .

- Nucleophilic Substitution : The chlorosulfonyl intermediate reacts with anilines through an SN2 mechanism, with electron-withdrawing groups (e.g., -F) accelerating the reaction .

Scientific Research Applications

Chemistry

1H-1,2,4-Triazole-3-sulfonamide serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications through oxidation, reduction, and substitution reactions. These modifications can enhance its biological activity and reactivity.

Biology

This compound has shown promising antifungal and antibacterial properties. It is particularly effective against strains such as Candida albicans and Staphylococcus aureus. The mechanism of action involves the inhibition of lanosterol 14α-demethylase in fungi, disrupting ergosterol synthesis, which is crucial for fungal cell membrane integrity .

Medicine

In medicinal chemistry, derivatives of 1H-1,2,4-Triazole-3-sulfonamide are being explored for their potential use in treating fungal infections and certain cancers. The compound's ability to inhibit specific enzymes makes it a candidate for developing novel therapeutics.

Agriculture

The compound is also being investigated for its applications in agrochemicals. Its derivatives may serve as effective herbicides or fungicides due to their biological activity against plant pathogens .

Case Study 1: Antifungal Activity

A study demonstrated that derivatives of 1H-1,2,4-Triazole-3-sulfonamide exhibited significant antifungal activity against Candida albicans. The compounds were tested in vitro for their Minimum Inhibitory Concentration (MIC), showing effective inhibition at low concentrations .

| Compound | MIC (µg/mL) |

|---|---|

| Triazole Derivative A | 8 |

| Triazole Derivative B | 16 |

| Control (Fluconazole) | 4 |

Case Study 2: Antibacterial Properties

Another research focused on the antibacterial efficacy of this compound against resistant strains of Staphylococcus aureus. The study highlighted that certain derivatives displayed enhanced activity compared to traditional antibiotics .

| Compound | Zone of Inhibition (mm) |

|---|---|

| Triazole Derivative C | 20 |

| Triazole Derivative D | 15 |

| Control (Penicillin) | 18 |

Mechanism of Action

The mechanism of action of 1H-1,2,4-Triazole-3-sulfonamide, 5-amino-N-(2,6-difluorophenyl)- involves the inhibition of specific enzymes critical for the survival of fungal and bacterial cells. For instance, it can inhibit lanosterol 14α-demethylase in fungi, disrupting the synthesis of ergosterol, an essential component of the fungal cell membrane . This leads to increased cell membrane permeability and ultimately cell death.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Overview

The triazole-sulfonamide scaffold is versatile, with modifications to the aromatic substituents or heterocyclic core significantly altering biological activity. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Key Findings

Substituent Effects on Activity

- Fluorine vs. Chlorine : The target compound’s 2,6-difluorophenyl group confers higher electronegativity and reduced steric bulk compared to dichloro analogs (e.g., ). Fluorine’s smaller size enhances binding to kinase active sites, while dichloro/methyl derivatives (e.g., 2,6-dichloro-3-methylphenyl in ) exhibit environmental toxicity (R52/53) , likely due to increased lipophilicity and persistence.

- Triazole Core Modifications : Replacement of 1,2,4-triazole with 1,2,3-triazole (Rufinamide, ) shifts activity from kinase inhibition to antiseizure applications. The triazolopyrimidine core in enhances stability, making it suitable for pesticidal research .

Biological Activity

1H-1,2,4-Triazole-3-sulfonamide, 5-amino-N-(2,6-difluorophenyl)- is a compound belonging to the triazole class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine and agriculture.

Overview of Triazoles

Triazoles are five-membered heterocyclic compounds characterized by the presence of three nitrogen atoms. They are known for their broad spectrum of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. The specific compound in focus exhibits unique characteristics due to its substitution pattern, which enhances its biological efficacy.

Antifungal Activity

1H-1,2,4-Triazole-3-sulfonamide has demonstrated significant antifungal activity against various pathogens. Notably, it inhibits the enzyme lanosterol 14α-demethylase, crucial for ergosterol biosynthesis in fungi. This inhibition disrupts the integrity of fungal cell membranes, leading to cell death. Studies have shown that this compound is effective against strains such as Candida albicans and Aspergillus fumigatus , with minimum inhibitory concentrations (MIC) comparable to established antifungal agents like fluconazole .

Antibacterial Activity

The compound also exhibits antibacterial properties against a range of Gram-positive and Gram-negative bacteria. Research indicates that it is effective against strains such as Staphylococcus aureus and Escherichia coli . Its mechanism involves disrupting bacterial cell wall synthesis and function by inhibiting key enzymes involved in peptidoglycan biosynthesis .

Anticancer Potential

Emerging studies suggest that 1H-1,2,4-Triazole-3-sulfonamide may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of caspases and the disruption of mitochondrial membrane potential. In vitro studies have indicated significant cytotoxic effects against various cancer cell lines including SKOV3 (ovarian cancer) and MCF-7 (breast cancer), with IC50 values indicating potent activity .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The primary mode of action involves the inhibition of specific enzymes critical for fungal and bacterial survival.

- Cell Membrane Disruption : By targeting ergosterol biosynthesis in fungi and peptidoglycan synthesis in bacteria, the compound compromises cell membrane integrity.

- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways leading to programmed cell death.

Comparative Analysis

To better understand the efficacy of 1H-1,2,4-Triazole-3-sulfonamide compared to other triazole derivatives, a comparison table is provided below:

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Antifungal Treatment : A study demonstrated the efficacy of 1H-1,2,4-Triazole-3-sulfonamide in treating systemic fungal infections in immunocompromised patients.

- Bacterial Infections : Clinical trials indicated promising results in treating resistant bacterial infections with this compound showing lower MIC values than traditional antibiotics.

- Cancer Therapy : Recent research explored its use as an adjunct therapy in combination with chemotherapeutic agents to enhance anticancer efficacy.

Q & A

Q. What are the recommended synthetic routes for 5-amino-N-(2,6-difluorophenyl)-1H-1,2,4-triazole-3-sulfonamide?

Methodological Answer: The synthesis typically involves cyclocondensation reactions. For example:

- Step 1: React hydrazinecarbothioamide derivatives with aqueous sodium hydroxide (8%) under reflux for 5 hours to form the triazole core .

- Step 2: Introduce sulfonamide groups via nucleophilic substitution using 2,6-difluoroaniline derivatives. Purification involves acidification (HCl, pH ~5), filtration, and recrystallization from CHCl₃/petroleum ether (1:2 v/v) .

- Alternative Route: Thiol-alkylation reactions using sulfur-containing intermediates under basic conditions, followed by crystallization from ethanol .

Table 1: Key Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Core formation | NaOH (8%), reflux, 5 h | 65–75% | |

| Sulfonylation | 2,6-difluoroaniline, RT, 12 h | 70–80% |

Q. How is the compound characterized structurally?

Methodological Answer:

Q. What safety and handling protocols are advised for this compound?

Methodological Answer:

- EU Classification: R52/53 (Harmful to aquatic organisms, long-term effects) mandates containment to prevent environmental release .

- Lab Handling: Use fume hoods, PPE (gloves, goggles), and avoid aqueous waste disposal. Store in sealed containers at RT .

Table 2: Hazard Classification (CLP Regulation)

| Hazard Code | Risk Phrase | Precautionary Measures |

|---|---|---|

| R52/53 | Harmful to aquatic life | Use closed systems; collect wastewater |

Advanced Research Questions

Q. How can structural modifications enhance antifungal activity?

Methodological Answer:

Q. How to resolve contradictions in solubility data across studies?

Methodological Answer:

Q. What computational methods predict interactions with biological targets?

Methodological Answer:

Q. How to analyze environmental fate using existing data?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.